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Compound of Interest

Compound Name: Pigment Red 264

Cat. No.: B1384101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pigment Red 264, chemically identified as 3,6-bis(4-biphenylyl)pyrrolo-[3,4-c]pyrrole-1,4-dione,

is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class. Its

vibrant color, exceptional lightfastness, and thermal stability make it a valuable component in

various applications, including automotive coatings, plastics, and printing inks. The crystalline

nature of Pigment Red 264 is a critical determinant of its physical and chemical properties. X-

ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize the

crystalline structure of materials. This application note provides a detailed protocol for the

powder X-ray diffraction (PXRD) analysis of Pigment Red 264, enabling researchers to identify

the pigment, assess its phase purity, and determine key crystallographic parameters.

Crystallographic Data of Pigment Red 264
The crystal structure of Pigment Red 264 has been determined by single-crystal X-ray

diffraction.[1] This information is crucial for the interpretation of powder diffraction data and for

performing advanced analyses such as Rietveld refinement. The established crystallographic

data are summarized in the table below.
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Crystallographic Parameter Value[1]

Chemical Formula C₃₀H₂₀N₂O₂

Molecular Weight 440.49 g/mol

Crystal System Triclinic

Space Group P -1

Unit Cell Dimensions

a 7.226 Å

b 21.886 Å

c 6.793 Å

α 95.25°

β 90.18°

γ 93.82°

Molecules per unit cell (Z) 2

Experimental Protocol: Powder X-ray Diffraction
Analysis
This protocol outlines the steps for acquiring high-quality powder X-ray diffraction data from

Pigment Red 264 samples.

1. Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible XRD data, particularly

for organic pigments which are prone to preferred orientation.

Grinding: Gently grind the Pigment Red 264 powder using an agate mortar and pestle to

achieve a fine and uniform particle size, typically in the range of 1-10 µm. Avoid aggressive

grinding, which can induce amorphization or phase transformations.

Sample Mounting:
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Standard Back-loading: Carefully pack the finely ground powder into a standard powder

sample holder. Use a spatula to gently press the powder and a flat edge (e.g., a glass

slide) to create a smooth, flat surface that is flush with the holder's surface. This is the

most common method.

Minimizing Preferred Orientation: Due to the potential for plate-like or needle-like crystal

habits in DPP pigments, preferred orientation can be a significant issue, leading to

inaccurate reflection intensities. To mitigate this:

Side-loading: Pack the powder into the sample holder from the side or back to reduce

pressure on the diffracting surface.

Mixing with an Amorphous Binder: For highly problematic samples, mix the pigment

powder with a small amount of an amorphous binder (e.g., petroleum jelly or a non-

crystalline polymer) to randomize the crystallite orientation.

Capillary Mounting: For small sample quantities or to further minimize preferred

orientation, load the powder into a thin-walled glass or polymer capillary.

2. Instrument and Data Collection Parameters

The following are typical instrument settings for the powder XRD analysis of Pigment Red 264.

These may need to be optimized based on the specific instrument and the nature of the

sample.
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Parameter Recommended Setting

Diffractometer Standard laboratory powder diffractometer

X-ray Source Cu Kα (λ = 1.5406 Å)

Operating Voltage and Current
40 kV and 40 mA (or as per instrument

specifications)

Goniometer Geometry Bragg-Brentano

Detector Scintillation counter or solid-state detector

2θ Scan Range 5° to 50°

Step Size 0.02°

Scan Speed / Dwell Time
1-2°/minute (or equivalent dwell time for step

scanning)

Sample Spinner On (if available) to improve particle statistics

3. Data Analysis

Phase Identification: The primary analysis involves comparing the experimental powder

diffraction pattern with a reference pattern. The reference pattern can be calculated from the

single-crystal crystallographic data of Pigment Red 264 or obtained from a crystallographic

database. The positions (2θ angles) and relative intensities of the diffraction peaks are used

for identification.

Quantitative Analysis (Rietveld Refinement): For more detailed analysis, including the

determination of lattice parameters, crystallite size, and quantitative phase analysis in

mixtures, the Rietveld refinement method can be employed.[2][3][4] This involves a least-

squares fitting of a calculated diffraction pattern (based on the crystal structure model) to the

experimental data.

Experimental Workflow
The following diagram illustrates the logical workflow for the X-ray diffraction analysis of

Pigment Red 264 powders.
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Workflow for XRD analysis of Pigment Red 264.

Signaling Pathway of Analysis Logic
The decision-making process for analyzing the XRD data can be visualized as follows:
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Decision pathway for XRD data analysis.
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Conclusion
Powder X-ray diffraction is an indispensable tool for the solid-state characterization of Pigment
Red 264. By following the detailed protocol provided in this application note, researchers can

reliably identify the pigment, verify its crystalline phase, and perform quantitative analysis. This

information is critical for quality control in manufacturing, understanding structure-property

relationships, and for formulation development in various industries. The use of advanced

techniques like Rietveld refinement can further provide in-depth knowledge of the material's

crystallographic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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